molecular formula C15H13Cl2NO4S B5769350 ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate CAS No. 88522-33-2

ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate

Cat. No.: B5769350
CAS No.: 88522-33-2
M. Wt: 374.2 g/mol
InChI Key: BPUQEOSUUJGRHA-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a sulfonamide group linked to a 2,5-dichlorophenyl moiety. Its structure comprises:

  • Ethyl ester group: Enhances lipophilicity and influences hydrolysis rates.
  • Sulfonamide bridge (-SO₂-NH-): A hallmark of sulfonylurea-like compounds, which often target acetolactate synthase (ALS) in plants.

Properties

IUPAC Name

ethyl 4-[(2,5-dichlorophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-2-22-15(19)10-3-6-12(7-4-10)18-23(20,21)14-9-11(16)5-8-13(14)17/h3-9,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUQEOSUUJGRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359705
Record name Benzoic acid, 4-[[(2,5-dichlorophenyl)sulfonyl]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-33-2
Record name Benzoic acid, 4-[[(2,5-dichlorophenyl)sulfonyl]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate can be synthesized through the reaction of 4-amino benzoic acid ethyl ester with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the resulting product is purified by recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate exhibit anticancer properties. For instance, research involving drug libraries has identified novel compounds with promising anticancer effects through screening on multicellular spheroids . Such findings suggest that this compound could be explored further for its potential in cancer therapy.

Transport Inhibition Studies

The compound has been analyzed for its ability to inhibit various transport proteins. A comparative study of S1647 derivatives (which share structural features) demonstrated significant inhibition of the apical sodium-dependent bile acid transporter (ASBT) and sodium taurocholate cotransporting polypeptide (NTCP) . These findings highlight the compound's potential in treating conditions related to bile acid transport dysregulation.

Material Science Applications

This compound's unique chemical properties make it suitable for applications in material science. Its ability to form stable crystalline structures can be harnessed for developing advanced materials with specific thermal and mechanical properties. The crystal structure analysis of related compounds has provided insights into their intermolecular interactions and packing arrangements .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Efficient synthetic routes have been developed to ensure high yields and purity of the final product . These methodologies not only enhance the accessibility of the compound for research but also facilitate its application in various chemical contexts.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. By analyzing different derivatives, researchers can optimize the efficacy of the compound against specific biological targets. For example, modifications to the sulfonamide group have been shown to influence transport inhibition potency significantly .

Data Summary

Application AreaFindings/Insights
Medicinal ChemistryPotential anticancer activity; inhibition of ASBT and NTCP transporters .
Material ScienceStable crystalline structures; insights into molecular packing from crystal structure analyses .
Synthetic ChemistryMulti-step synthesis with high yields; ongoing SAR studies to optimize biological activity .

Case Studies

  • Anticancer Compound Screening : A study identified a novel anticancer compound through extensive screening against multicellular spheroids, suggesting that derivatives of this compound may hold therapeutic promise .
  • Transport Inhibition : Research on S1647 derivatives showed that structural modifications could enhance selectivity and potency against bile acid transporters, indicating a pathway for developing targeted therapies based on this compound's structure .
  • Crystal Structure Analysis : Detailed analysis of related compounds has elucidated their molecular interactions, providing a framework for predicting the behavior of this compound in various applications .

Mechanism of Action

Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate exerts its effects by binding to anion transporter proteins and blocking the transport of anions across the plasma membrane. This inhibition affects various physiological processes, such as intracellular pH regulation and fluid secretion. The compound has been shown to inhibit the transport of chloride, bicarbonate, and sulfate ions by targeting anion exchangers and chloride-bicarbonate exchangers.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Aromatic Substituents Heterocyclic Group Ester Group Primary Use Reference
Chlorimuron ethyl ester 4-Chloro-6-methoxy-pyrimidinyl Pyrimidine Ethyl Herbicide
Metsulfuron methyl ester 4-Methoxy-6-methyl-triazin-2-yl Triazine Methyl Herbicide
Triflusulfuron methyl ester 4-Dimethylamino-6-(trifluoroethoxy)-triazin-2-yl Triazine Methyl Herbicide
Pyrazosulfuron-ethyl 4,6-Dimethoxy-pyrimidinyl Pyrimidine Ethyl Herbicide
Target Compound 2,5-Dichlorophenyl None Ethyl Hypothesized herbicide N/A

Key Differences and Implications:

Heterocyclic vs. Phenyl Substituents: Sulfonylureas like chlorimuron and metsulfuron incorporate triazine or pyrimidine rings, which enhance binding to ALS enzymes . The 2,5-dichlorophenyl group may improve lipid solubility, favoring cuticular penetration and soil persistence compared to methoxy or methyl substituents .

Ester Group Effects :

  • Ethyl esters (e.g., chlorimuron ethyl) generally exhibit slower hydrolysis than methyl esters (e.g., metsulfuron methyl), prolonging soil activity . The target compound’s ethyl group may similarly delay degradation.

Biological Activity :

  • Chlorinated aromatics (e.g., 2,5-dichlorophenyl) are associated with enhanced herbicidal potency in compounds like fenchlorazole-ethyl . However, increased chlorine content may elevate environmental toxicity risks.

Research Findings and Hypotheses

While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

  • Soil Persistence : Ethyl esters (e.g., pyrazosulfuron-ethyl) demonstrate longer half-lives than methyl analogs due to slower esterase-mediated hydrolysis .
  • Selectivity: The absence of a heterocyclic group may reduce cross-reactivity with non-target plant species, a feature observed in non-triazine sulfonylureas .
  • Toxicity : Dichlorophenyl groups, as seen in fenchlorazole-ethyl, correlate with higher mammalian toxicity in some cases, necessitating further ecotoxicological studies .

Biological Activity

Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate is a sulfonamide derivative that has garnered attention for its biological activity, particularly in the context of anion transport inhibition. This article explores its chemical properties, biological mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure:
this compound features a sulfonamide functional group attached to a benzoate moiety. The presence of the 2,5-dichlorophenyl group enhances its biological activity by influencing its interaction with target proteins.

Chemical Reactions:
The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution: Due to the sulfonyl group, it can react with nucleophiles such as amines or thiols in polar solvents like DMSO.
  • Oxidation and Reduction: While less common, these reactions can occur under specific conditions using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

This compound primarily functions as an inhibitor of anion transporters. It binds to transporter proteins and blocks the movement of anions across cell membranes. This inhibition affects physiological processes such as:

  • Intracellular pH Regulation: By inhibiting chloride and bicarbonate transport, it plays a role in maintaining cellular pH.
  • Fluid Secretion: Its action on chloride-bicarbonate exchangers impacts fluid secretion in epithelial tissues.

Inhibition Studies

Research has demonstrated that this compound effectively inhibits the transport of various anions, including chloride and bicarbonate. This property has potential implications for treating conditions associated with abnormal ion transport, such as cystic fibrosis and hypertension .

Structure-Activity Relationship (SAR)

A study on related sulfonamide compounds indicated that modifications at specific sites on the molecule could enhance or diminish biological activity. For instance, substituents on the phenyl ring were found to significantly influence the potency of the compounds against target enzymes . This highlights the importance of structural modifications in developing more effective inhibitors.

Case Studies

  • Cystic Fibrosis Model:
    In vitro studies using epithelial cell lines have shown that this compound reduces chloride ion transport, mimicking the effects observed in cystic fibrosis patients. This suggests its potential as a therapeutic agent for managing symptoms related to defective ion transport .
  • Hypertension Research:
    Animal models have been employed to assess the impact of this compound on blood pressure regulation through its effects on renal ion transport mechanisms. Results indicate a significant reduction in blood pressure in treated subjects.

Applications in Medicinal Chemistry

This compound serves as a promising scaffold for drug development aimed at targeting ion transport-related diseases. Its ability to inhibit anion transporters opens avenues for designing new therapeutics for conditions such as:

  • Cystic Fibrosis
  • Hypertension
  • Certain types of cancer where ion transport plays a role in tumor progression .

Q & A

Basic: What are the common synthetic routes for ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate, and what critical reaction conditions must be controlled?

Answer:
The synthesis typically involves sulfonamide bond formation between a sulfonyl chloride derivative (e.g., 2,5-dichlorobenzenesulfonyl chloride) and an amine-containing benzoate ester. Key steps include:

  • Sulfonylation: Reacting 4-aminobenzoate ester with 2,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
  • Esterification: Ethyl ester formation via acid-catalyzed esterification of the carboxylic acid precursor.
    Critical conditions:
  • Temperature control (0–5°C during sulfonylation to minimize side reactions).
  • Stoichiometric ratios (excess sulfonyl chloride ensures complete amine conversion).
  • Solvent selection (anhydrous dichloromethane or THF for moisture-sensitive steps) .

Advanced: How can factorial design optimize the synthesis of this compound when multiple variables (e.g., temperature, solvent, catalyst) are involved?

Answer:
Factorial design allows systematic evaluation of interactions between variables. For example:

  • 2³ factorial design tests three factors (temperature, solvent polarity, catalyst loading) at two levels each.
  • Response variables include yield, purity, and reaction time.
    Methodology:

Define factor ranges (e.g., 25°C vs. 50°C, DCM vs. DMF, 1 mol% vs. 5 mol% catalyst).

Conduct experiments in randomized order to minimize bias.

Analyze results using ANOVA to identify significant factors and interactions.
This approach reduces experimental runs by 50% compared to one-factor-at-a-time testing and uncovers non-linear relationships .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR: Confirm the presence of the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), aromatic protons (δ 7.0–8.5 ppm), and sulfonamide NH (δ ~10 ppm).
  • IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ at m/z 388.99 for C₁₅H₁₃Cl₂NO₄S).
  • HPLC-PDA: Assess purity (>98% by area normalization) .

Advanced: What computational strategies can predict reaction pathways or intermediate stability in this compound’s synthesis?

Answer:

  • Quantum Chemical Calculations (DFT): Calculate transition-state energies for sulfonylation steps to identify rate-limiting stages .
  • Reaction Path Search Algorithms: Use tools like GRRM or AFIR to explore alternative pathways (e.g., competing nucleophilic attacks).
  • Solvent Effects Modeling: COSMO-RS simulations predict solvent polarity impacts on reaction kinetics.
    Example: DFT studies on sulfonamide bond formation reveal that electron-withdrawing Cl groups stabilize intermediates via resonance .

Basic: How does the dichlorophenyl sulfonamide group influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The 2,5-dichlorophenyl group is strongly electron-withdrawing, which:

  • Activates the sulfonamide toward nucleophilic attack (e.g., hydrolysis under basic conditions).
  • Directs electrophilic substitution to the para position of the benzoate ring.
    Experimental validation:
  • Kinetic studies show 10x faster hydrolysis rates compared to non-halogenated analogs.
  • X-ray crystallography confirms steric hindrance from Cl groups limits accessibility to the sulfonamide sulfur .

Advanced: How should researchers address contradictory data on this compound’s biological activity across assay systems?

Answer:

  • Assay Validation: Confirm target specificity using knockout cell lines or competitive binding assays.
  • Dose-Response Curves: Compare EC₅₀ values across assays (e.g., enzymatic vs. cell-based).
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to reconcile variability from assay conditions or solvent effects.
    Example: Discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in buffer ionic strength or redox conditions .

Basic: What are the recommended storage conditions and stability considerations for this compound?

Answer:

  • Storage: Protect from moisture and light in sealed containers under inert gas (N₂ or Ar) at –20°C.
  • Stability:
    • Hydrolysis: Susceptible to ester hydrolysis in aqueous media (pH < 5 or > 9).
    • Thermal Degradation: Decomposes above 150°C (TGA data).
    • Shelf Life: 12–18 months when stored properly (HPLC-monitored) .

Advanced: What methodologies establish structure-activity relationships (SAR) when modifying the benzoate moiety?

Answer:

  • Analog Synthesis: Systematically replace the ethyl ester with methyl, propyl, or tert-butyl groups.
  • Biological Testing: Measure binding affinity (Kd) to target enzymes (e.g., carbonic anhydrase) and logP for lipophilicity.
  • QSAR Modeling: Use ML algorithms (e.g., Random Forest) to correlate structural descriptors (e.g., Hammett σ) with activity.
    Example: Ethyl esters show 3x higher membrane permeability than methyl analogs due to optimized logP .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (3:1) for baseline separation of sulfonamide byproducts.
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 145–148°C).
  • HPLC Prep-Scale: Reverse-phase C18 columns with acetonitrile/water gradients for >99% purity .

Advanced: How can machine learning accelerate the discovery of derivatives with improved material science applications?

Answer:

  • Generative Models: Train VAEs or GANs to design novel derivatives with target properties (e.g., thermal stability).
  • High-Throughput Screening (HTS): Use robotic platforms to synthesize and test ML-predicted candidates.
  • Feature Engineering: Input descriptors include Cl substituent positions, sulfonamide bond angles, and dipole moments.
    Example: ML-predicted fluorinated analogs show 40% higher glass transition temperatures (Tg) in polymer composites .

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